
4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzyl group attached to the nitrogen atom of a benzamide moiety, with a 3-methyl-1,2-oxazol-5-yl substituent on the nitrogen atom
Mécanisme D'action
Target of Action
Oxazole derivatives, which include vu0633066-1, have been reported to interact with a wide range of biological targets due to their heterocyclic nucleus .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions .
Biochemical Pathways
Oxazole derivatives have been reported to impact a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide are largely determined by its oxazole ring. Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects
Cellular Effects
Given the broad range of biological activities exhibited by oxazole derivatives, it is likely that this compound influences cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of 3-methyl-1,2-oxazole: This can be synthesized by the cyclization of appropriate precursors such as 3-methyl-2-nitropropene and ethyl formate under basic conditions.
Preparation of Benzylamine: Benzylamine can be synthesized by the reduction of benzyl cyanide using hydrogen gas in the presence of a palladium catalyst.
Formation of Benzamide: Benzamide can be synthesized by the reaction of benzoyl chloride with ammonia or an amine.
Coupling Reaction: The final step involves the coupling of 3-methyl-1,2-oxazole with benzylamine and benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Corresponding carboxylic acids and ketones.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted benzamides.
Hydrolysis: Benzoic acid and 3-methyl-1,2-oxazole.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of benzamides with biological targets such as enzymes and receptors.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of benzamide derivatives.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzylbenzamide: Lacks the oxazole ring, making it less versatile in terms of biological activity.
3-methyl-1,2-oxazole: Lacks the benzamide moiety, limiting its potential as a drug lead.
4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group, which can affect its biological activity.
Uniqueness
4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide is unique due to the presence of both the benzamide and oxazole moieties, which provide a combination of hydrogen bonding and π-π interactions
Propriétés
IUPAC Name |
4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-11-17(22-20-13)19-18(21)16-9-7-15(8-10-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVSJFIVAVYPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
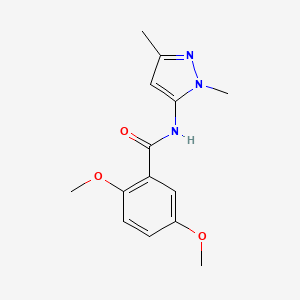
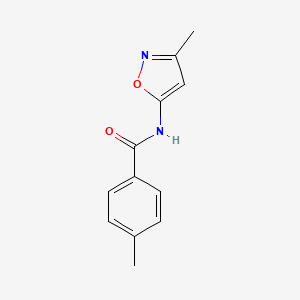
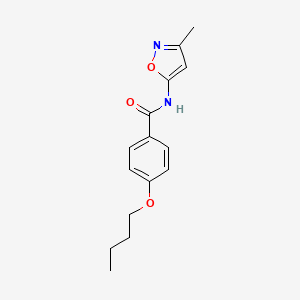

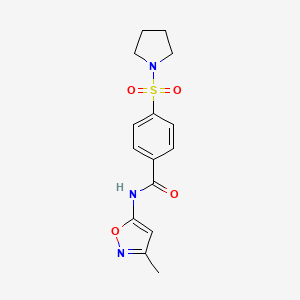
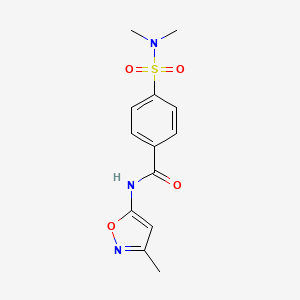



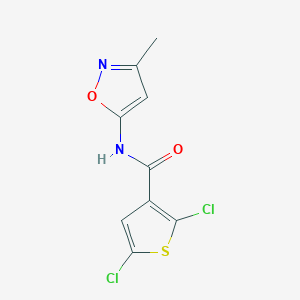
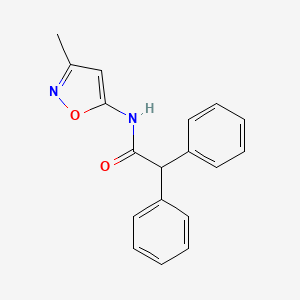


![4-[ethyl(phenyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide](/img/structure/B6534570.png)
